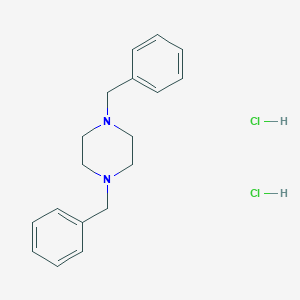

1,4-Dibenzylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1,4-dibenzylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCILLTLOMFHVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945680 | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2298-55-7 | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5G46U7BL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Alkylation of Piperazine with Benzyl Chloride

The most straightforward method involves the double alkylation of piperazine with benzyl chloride, followed by hydrochloride salt formation. Piperazine, a six-membered ring containing two secondary amines, reacts with two equivalents of benzyl chloride in a nucleophilic substitution reaction. The general protocol involves:

-

Reaction Setup : Piperazine is dissolved in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Benzyl chloride is added dropwise at 0–5°C to minimize side reactions.

-

Stoichiometry : A 1:2 molar ratio of piperazine to benzyl chloride ensures complete dibenzylation. Excess benzyl chloride may lead to over-alkylation or byproducts like 1-benzylpiperazine.

-

Acidification : After the alkylation, gaseous hydrogen chloride (HCl) is introduced to the reaction mixture, precipitating the dihydrochloride salt. The product is isolated via filtration and washed with cold ether.

Key Optimization Parameters :

-

Solvent Choice : THF offers higher reaction rates due to better solubility of intermediates, while DCM simplifies post-reaction workup.

-

Temperature Control : Maintaining sub-10°C conditions reduces the formation of polymeric byproducts.

Table 1: Direct Alkylation Reaction Conditions

Byproduct Formation During Benzylpiperazine (BZP) Synthesis

This compound is frequently isolated as a byproduct during the synthesis of benzylpiperazine (BZP), a stimulant compound. When BZP synthesis employs excess benzyl chloride or elevated temperatures, dibenzylation becomes favorable.

-

Mechanism : Mono-benzylated piperazine intermediates undergo further alkylation if unreacted benzyl chloride remains.

-

Isolation : The dihydrochloride salt is separated from BZP via fractional crystallization, leveraging differences in solubility.

Industrial Relevance : This pathway is economically significant, as it repurposes byproducts from large-scale BZP production.

Reaction Mechanisms and Side Reactions

Nucleophilic Substitution Dynamics

The alkylation proceeds via an SN2 mechanism, where the lone pair on piperazine’s nitrogen attacks the electrophilic carbon of benzyl chloride. Steric hindrance from the first benzyl group slows the second substitution, necessitating precise stoichiometry.

Common Byproducts and Mitigation Strategies

Table 2: Byproducts and Analytical Detection Methods

| Byproduct | Formation Cause | Detection Method |

|---|---|---|

| 1-Benzylpiperazine | Insufficient benzyl chloride | TLC (Rf = 0.5 in EtOAc/Hexane) |

| Oligomers | High reaction temperature | Gel Permeation Chromatography |

Purification and Quality Control

Recrystallization Techniques

The crude dihydrochloride salt is purified via recrystallization from ethanol/water mixtures (4:1 v/v), yielding colorless crystals with >98% purity.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzylpiperazine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of benzyl alcohols or benzaldehydes.

Reduction: Reduction of 1,4-dibenzylpiperazine (hydrochloride) can be achieved using reducing agents like lithium aluminum hydride. This reaction results in the formation of piperazine derivatives with reduced benzyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperazine derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate

Major Products Formed

Oxidation: Benzyl alcohols, benzaldehydes.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives

Scientific Research Applications

Chemical Properties and Structure

1,4-Dibenzylpiperazine dihydrochloride has the molecular formula and a molar mass of 336.30 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications .

Behavioral Pharmacology

Research has indicated that DBZP may exhibit behavioral effects similar to other piperazines. A study comparing DBZP with other compounds such as mCPP and TFMPP found that DBZP could substitute for methamphetamine in drug discrimination assays, suggesting potential stimulant-like effects . However, it did not produce significant place preference in conditioned assays, indicating limited reinforcing properties.

Toxicological Studies

The toxicity profile of DBZP remains largely unexplored. It is often regarded as non-stimulant but can appear as an impurity during the synthesis of BZP under suboptimal conditions. Understanding the toxicological implications of DBZP is crucial, especially considering its presence in recreational drug formulations .

Analytical Chemistry Applications

This compound is frequently analyzed in the context of detecting piperazine derivatives in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to identify and quantify DBZP alongside BZP and other related compounds. This application is vital for forensic toxicology and regulatory compliance in drug testing .

Study on Impurities in BZP

A notable study highlighted the occurrence of DBZP as an impurity in illicitly synthesized BZP. The research focused on behavioral assays that assessed the pharmacological effects of both BZP and its impurities, including DBZP. The findings underscored the importance of understanding impurities in drug formulations to evaluate their safety and efficacy accurately .

Detection Methods Comparison

Another significant study compared various detection methods for piperazine designer drugs, including DBZP. The study evaluated the effectiveness of LC-MS versus LC with diode-array detection (LC-DAD) for identifying these compounds in biological matrices. Results indicated that LC-MS provided superior sensitivity and specificity for detecting low concentrations of DBZP, which is critical for accurate drug monitoring and public health assessments .

Mechanism of Action

The mechanism of action of 1,4-dibenzylpiperazine (hydrochloride) involves its interaction with neurotransmitter receptors in the central nervous system. It is known to inhibit the uptake of monoamines, such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1,4-Dibenzylpiperazine dihydrochloride | C₁₈H₂₂N₂·2HCl | 339.30 | Two benzyl groups; dihydrochloride salt |

| Benzylpiperazine (BZP) dihydrochloride | C₁₁H₁₆N₂·2HCl | 249.19 | Single benzyl group; dihydrochloride salt |

| Piperazine dihydrochloride | C₄H₁₀N₂·2HCl | 159.06 | Unsubstituted piperazine; dihydrochloride |

| 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine (Hexametazidine) | C₂₄H₃₄N₂O₆ | 446.54 | Trimethoxybenzyl substituents |

Key Insights :

- Substituent Effects: DBZP’s dual benzyl groups increase its molecular weight and hydrophobicity compared to mono-benzylated BZP and unsubstituted piperazine salts .

- Conformational Stability : The chair conformation of DBZP’s piperazine ring contrasts with the boat conformation observed in some substituted analogs, affecting solubility and crystallinity .

Key Insights :

- Reaction Control : DBZP forms when stoichiometric ratios of benzyl chloride to piperazine exceed 1:1, emphasizing the need for precise conditions in BZP synthesis .

- Catalytic Pathways : DBZP can also arise via iron porphyrin-catalyzed oxidation of N-benzylaziridine, showcasing alternative synthetic routes .

Pharmacological and Forensic Relevance

Table 3: Pharmacological and Forensic Profiles

| Compound | Psychoactive Activity | Forensic Use |

|---|---|---|

| This compound | Negligible | Reference standard for drug analysis |

| Benzylpiperazine (BZP) | High (stimulant) | Controlled substance; illicit drug |

| MBZP (Methyl-BZP) | Moderate | Less common in drug markets |

Key Insights :

- Activity Correlation: Mono-substitution (BZP) enhances stimulant effects, while dibenzylation (DBZP) reduces receptor affinity, rendering it pharmacologically inert .

- Forensic Utility : DBZP’s structural similarity to BZP makes it critical for calibrating analytical instruments in detecting piperazine derivatives .

Physical and Chemical Properties

Table 4: Physical Properties

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| This compound | Not reported | Soluble in polar solvents (e.g., methanol) |

| Piperazine dihydrochloride | 328–332 | Highly water-soluble |

| BZP dihydrochloride | 164–166 | Soluble in water, ethanol |

Key Insights :

- Solubility Trends : DBZP’s hydrophobic benzyl groups reduce water solubility compared to piperazine dihydrochloride but enhance organic solvent compatibility .

Biological Activity

1,4-Dibenzylpiperazine dihydrochloride (DBZP) is a piperazine derivative that has garnered attention due to its potential biological activity and implications in pharmacology. This article examines its biological activity, focusing on its pharmacological effects, toxicity, and implications for therapeutic applications.

Chemical Structure and Synthesis

DBZP is synthesized through the reaction of piperazine with benzyl chloride. The presence of DBZP is often noted as an impurity in the synthesis of benzylpiperazine (BZP), particularly when the reaction conditions are not optimal. Its chemical formula is , indicating it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

Pharmacological Effects

DBZP has been studied for its effects on the central nervous system (CNS) and its potential as a psychoactive substance. Research indicates that it may exhibit stimulant-like properties, although these effects are less pronounced compared to other piperazine derivatives.

- Locomotor Activity : In studies involving animal models, DBZP produced dose-dependent decreases in locomotor activity, suggesting a depressant effect at higher doses. In a comparative study with other piperazines such as mCPP and TFMPP, DBZP was found to have the least potency in reducing locomotor activity, with an effective dose (ED50) of 82.4 mg/kg .

- Drug Discrimination Studies : DBZP was tested in drug discrimination assays where rats were trained to recognize methamphetamine and MDMA. Results showed that DBZP fully substituted for methamphetamine but did not produce significant effects when tested against cocaine or DOM . This suggests that while it may have some stimulant-like properties, its efficacy is limited compared to established stimulants.

- Place Conditioning : Behavioral studies indicated that DBZP did not produce a conditioned place preference, which is often indicative of rewarding effects associated with many recreational drugs .

Toxicity and Safety Profile

The toxicity profile of DBZP remains largely unexplored; however, it has been reported to induce convulsions in rats at high doses . The lack of comprehensive toxicity data necessitates caution in considering its use in therapeutic contexts.

Comparison with Other Piperazines

A comparative analysis highlights the differences between DBZP and other piperazine derivatives:

| Compound | ED50 (mg/kg) | Locomotor Activity | Drug Discrimination |

|---|---|---|---|

| DBZP | 82.4 | Decrease | Fully substitutes for methamphetamine |

| mCPP | Varies | Increase | Subthreshold for methamphetamine |

| TFMPP | Varies | Increase | Subthreshold for MDMA |

Q & A

Q. What are the standard synthetic routes for 1,4-dibenzylpiperazine dihydrochloride, and how can side-product formation be minimized?

The compound is synthesized via the reaction of piperazine monohydrochloride with benzyl chloride in alkaline conditions. A common side product, 1,4-dibenzylpiperazine (DBZP), forms due to over-benzylation. To minimize this, stoichiometric control (limiting benzyl chloride) and reaction monitoring via TLC or HPLC are critical. Post-synthesis purification using recrystallization or column chromatography is recommended to isolate the dihydrochloride salt .

Q. How is the purity and identity of this compound validated in forensic or pharmacological studies?

Characterization typically involves:

- Mass spectrometry (MS): Base peak at m/z 91 (benzyl fragment) and molecular ion at m/z 190 for the free base, with dihydrochloride confirmed by isotopic patterns .

- X-ray crystallography: Crystallographic data (e.g., space group P2₁2₁2₁, unit cell parameters) refine structural details, including bond lengths and angles, to confirm molecular geometry .

- Elemental analysis: Matches theoretical values for C, H, N, and Cl content (e.g., C: 42.5%, H: 5.1%, N: 8.3%, Cl: 20.9%) .

Q. What regulatory considerations apply to handling this compound in academic research?

DBZP is classified as a controlled substance under drug legislation in multiple jurisdictions (e.g., the UK Misuse of Drugs Act 1971). Researchers must obtain licenses for synthesis, storage, and disposal. Documentation of use for non-commercial, analytical, or pharmacological studies is mandatory .

Advanced Research Questions

Q. How do crystallographic parameters inform the stability and reactivity of this compound?

X-ray diffraction reveals a monoclinic crystal system with intermolecular hydrogen bonds (N–H···Cl) stabilizing the lattice. The dihedral angle between benzyl groups (∼85°) impacts steric hindrance, influencing solubility and reaction kinetics. Refinement parameters (e.g., R1 = 0.052, wR2 = 0.141) ensure high confidence in structural assignments .

Q. What contradictions exist in synthetic yield data, and how can they be resolved?

Discrepancies in yields (e.g., 60–85%) arise from side reactions during benzylation. For example, iron porphyrin-catalyzed oxidation of N-benzylaziridine produces DBZP as a major product, conflicting with traditional synthesis routes. Resolution requires optimizing reaction conditions (e.g., solvent polarity, catalyst loading) and employing real-time monitoring (e.g., in situ IR spectroscopy) .

Q. What advanced analytical techniques differentiate this compound from structurally similar psychoactive substances?

- High-resolution MS (HRMS): Distinguishes isotopic clusters (e.g., [M+H]⁺ at m/z 339.3026 for dihydrochloride vs. 287.827 for desoxypipradrol HCl) .

- Solid-state NMR: Resolves conformational differences via ¹³C chemical shifts (e.g., benzyl C1 at 128.5 ppm vs. 130.2 ppm for analogs) .

- Differential scanning calorimetry (DSC): Identifies unique thermal decomposition profiles (e.g., melting point ∼250°C with endothermic peaks) .

Q. How can computational chemistry predict the electrochemical behavior of this compound?

Density functional theory (DFT) simulations model oxidation potentials and electron transfer pathways. For example, RuO₄-mediated oxidation cleaves the C–N bond, forming benzaldehyde derivatives. Computational results align with experimental cyclic voltammetry data, showing oxidation peaks at +1.2 V (vs. Ag/AgCl) .

Methodological Guidelines

Designing a protocol for detecting trace impurities in this compound:

- Use ultra-performance liquid chromatography (UPLC) with a C18 column and mobile phase (0.1% TFA in acetonitrile/water).

- Set detection limits to 0.1% for DBZP and other byproducts.

- Validate with spiked samples and cross-reference against certified reference materials (CRMs) .

Addressing solubility challenges in pharmacological assays:

- Prepare stock solutions in DMSO (≤10 mg/mL) to avoid precipitation.

- For aqueous buffers (e.g., PBS), use sonication and gradual dilution to maintain colloidal stability.

- Monitor aggregation via dynamic light scattering (DLS) .

Interpreting conflicting bioactivity data across studies:

Variations in receptor binding assays (e.g., serotonin vs. dopamine receptors) may stem from differences in salt form (dihydrochloride vs. free base). Standardize test compounds by salt content (e.g., 98% purity by HPLC) and control for counterion effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.